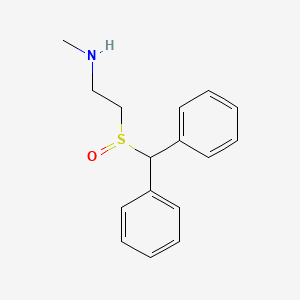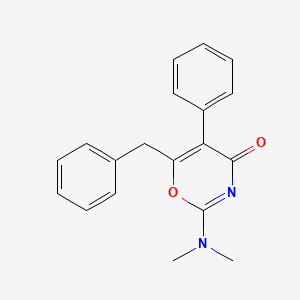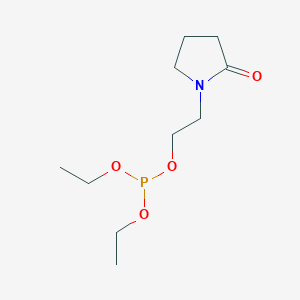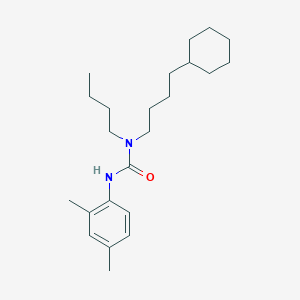![molecular formula C14H15N5O2 B14381134 N~2~,N~6~-Dimethyl-4-[(pyridin-2-yl)amino]pyridine-2,6-dicarboxamide CAS No. 88561-43-7](/img/structure/B14381134.png)
N~2~,N~6~-Dimethyl-4-[(pyridin-2-yl)amino]pyridine-2,6-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~,N~6~-Dimethyl-4-[(pyridin-2-yl)amino]pyridine-2,6-dicarboxamide is a compound belonging to the class of pyridine carboxamides
Preparation Methods
The synthesis of N2,N~6~-Dimethyl-4-[(pyridin-2-yl)amino]pyridine-2,6-dicarboxamide typically involves condensation reactions. One common method involves the reaction of pyridine-2,6-dicarboxylic acid with pyridine-2,6-dicarbonyl dichloride or 2,6-diaminopyridine in the presence of heterocyclic amine or carboxylic acid precursors . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating or the addition of catalysts to facilitate the reaction .
Chemical Reactions Analysis
N~2~,N~6~-Dimethyl-4-[(pyridin-2-yl)amino]pyridine-2,6-dicarboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine rings, where halogenation or alkylation can occur. Common reagents used in these reactions include copper (II) acetate, sodium borohydride, and various halogenating agents
Scientific Research Applications
N~2~,N~6~-Dimethyl-4-[(pyridin-2-yl)amino]pyridine-2,6-dicarboxamide has several scientific research applications:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their structural and catalytic properties.
Catalysis: The compound is used in catalytic organic transformations, including hydrogenation and oxidation reactions.
Biological Research: It is investigated for its potential role in stabilizing reactive species and modeling metalloenzyme active sites.
Sensing and Recognition: The compound is utilized in the development of sensors for detecting metal ions and other analytes.
Mechanism of Action
The mechanism of action of N2,N~6~-Dimethyl-4-[(pyridin-2-yl)amino]pyridine-2,6-dicarboxamide involves its ability to coordinate with metal ions through its pyridine and carboxamide groups. This coordination can stabilize reactive species and facilitate catalytic processes. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition or metal ion detection .
Comparison with Similar Compounds
N~2~,N~6~-Dimethyl-4-[(pyridin-2-yl)amino]pyridine-2,6-dicarboxamide can be compared with other pyridine carboxamide derivatives, such as:
N,N’-bis(pyridin-4-yl)pyridine-2,6-dicarboxamide: Similar in structure but with different substitution patterns, leading to variations in coordination and catalytic properties.
2,6-Bis(pyrazine-2-carboxamido)pyridine: Another derivative with pyrazine rings, which affects its reactivity and applications.
N,N’-bis[2-(2-pyridyl)ethyl]pyridine-2,6-dicarboxamide: This compound has longer alkyl chains, influencing its solubility and coordination behavior.
Properties
CAS No. |
88561-43-7 |
|---|---|
Molecular Formula |
C14H15N5O2 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
2-N,6-N-dimethyl-4-(pyridin-2-ylamino)pyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C14H15N5O2/c1-15-13(20)10-7-9(8-11(19-10)14(21)16-2)18-12-5-3-4-6-17-12/h3-8H,1-2H3,(H,15,20)(H,16,21)(H,17,18,19) |
InChI Key |
WKUSSCVCTAKHIX-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC(=N1)C(=O)NC)NC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(4-Methylpent-4-en-1-yl)oxy]benzene](/img/structure/B14381053.png)
![2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol](/img/structure/B14381056.png)
![2-Benzyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B14381064.png)
![5-Oxo[2,3,4,5-tetrahydro[1,1'-biphenyl]]-4-yl acetate](/img/structure/B14381081.png)



![N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine](/img/structure/B14381113.png)

![(1E)-5-(Benzyloxy)-N-[4-(benzyloxy)butyl]pentan-1-imine](/img/structure/B14381130.png)
![1,3-Dioxo-1,3,3',4'-tetrahydrospiro[indene-2,2'-pyran]-4'-yl acetate](/img/structure/B14381139.png)



